3,4-Dimethoxy-5-hydroxybenzaldehyde
Overview
Description
3,4-Dimethoxy-5-hydroxybenzaldehyde is a natural product found in Zanthoxylum piperitum . It has a molecular formula of C9H10O4 and a molecular weight of 182.17 g/mol . It is also known by other names such as 3-Hydroxy-4,5-dimethoxybenzaldehyde, 5-Hydroxy-3,4-dimethoxybenzaldehyde, and 5-Hydroxyveratraldehyde .
Synthesis Analysis
The synthesis of 3,4-Dimethoxy-5-hydroxybenzaldehyde can be achieved in three steps from vanillin, with the key step being a copper-catalyzed hydrolysis of 5-bromovanillin to give 4,5-dihydroxy-3-methoxybenzaldehyde .Molecular Structure Analysis
The IUPAC name for 3,4-Dimethoxy-5-hydroxybenzaldehyde is 3-hydroxy-4,5-dimethoxybenzaldehyde . The InChI is 1S/C9H10O4/c1-12-8-4-6 (5-10)3-7 (11)9 (8)13-2/h3-5,11H,1-2H3 and the InChIKey is NVLTWXMZECWWPC-UHFFFAOYSA-N . The Canonical SMILES is COC1=CC (=CC (=C1OC)O)C=O .Physical And Chemical Properties Analysis
3,4-Dimethoxy-5-hydroxybenzaldehyde has a molecular weight of 182.17 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are both 182.05790880 g/mol .Scientific Research Applications
Synthesis and Characterization of Metal Complexes
- 3,4-Dimethoxy-5-hydroxybenzaldehyde has been utilized in the synthesis of metal complexes, particularly involving Cr(III), Fe(III), Co(II), and Ni(II). These compounds have been characterized for their optical absorption properties, revealing information about their geometrics and potential applications in material science (Mekkey, Mal, & Kadhim, 2020).
Catalysis and Chemical Reactions
- It has been employed in various chemical reactions, such as hydrocyanation processes. This is important for understanding the stereoselective synthesis of complex organic molecules (Kim & Jackson, 1994).
- Cerium complexes with 3,4-Dimethoxy-5-hydroxybenzaldehyde derivatives have been shown to be effective catalysts for the oxidation of cresols, offering potential in organic synthesis and industrial processes (Yoshikuni, 2002).
Electrocatalysis and Material Science
- In material science, particularly in electrocatalysis, 3,4-Dimethoxy-5-hydroxybenzaldehyde has been utilized to study the oxidation of NADH, which is significant in the development of biosensors and electrocatalytic devices (Pariente, Lorenzo, & Abruña, 1994).
Synthesis of Complex Organic Molecules
- The compound has been pivotal in synthesizing various derivatives, such as 3,4-Dimethoxy-4′-hydroxychalcone, through processes like Claisen-Schmidt condensation. This showcases its role in creating complex organic molecules with potential applications in pharmaceuticals and materials science (Xiangdana, 2012).
Tyrosinase Inhibitors and Medicinal Chemistry
- In medicinal chemistry, derivatives of 3,4-Dimethoxy-5-hydroxybenzaldehyde have been explored as tyrosinase inhibitors, indicating its potential application in treatments for conditions like hyperpigmentation or for cosmetic purposes (Yi et al., 2010).
Crystallography and Molecular Structure Analysis
- The compound has been used in crystallography studies to understand the molecular structures and properties of organic compounds, thus aiding in the design of new materials and drugs (Krygowski et al., 1998).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
properties
IUPAC Name |
3-hydroxy-4,5-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLTWXMZECWWPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183978 | |
Record name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-5-hydroxybenzaldehyde | |
CAS RN |
29865-90-5 | |
Record name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029865905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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